Decilorubicin

Description

Classification as a Novel Anthracycline Antibiotic

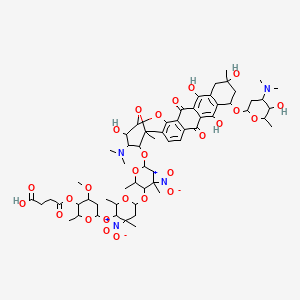

Decilorubicin is classified as a novel anthracycline antibiotic. researchgate.nethodoodo.comtandfonline.combikaken.or.jp Anthracyclines are a class of polyketide compounds characterized by a tetracyclic ring structure (an anthraquinone (B42736) backbone) linked to a sugar moiety via a glycosidic bond. drugbank.comwikipedia.org These compounds are predominantly isolated from Streptomyces species, a genus of filamentous bacteria known for producing a wide array of secondary metabolites with diverse biological activities. drugbank.comwikipedia.org this compound was initially reported as a new anthracycline antibiotic in 1983. researchgate.netbikaken.or.jp Its structure has been determined through a combination of chemical conversion, degradation, and spectral analysis. researchgate.netjst.go.jp Notably, this compound possesses two nitrosugars, specifically L-decilonitrose, which are thought to contribute to its biological properties. researchgate.netuniversiteitleiden.nl Another sugar component identified in this compound is 4-O-succinyl-L-diginose. researchgate.nettandfonline.com

Overview of Research Significance in Natural Products Chemistry and Bioactive Compounds

Research into this compound holds significance within natural products chemistry due to its complex structure and its origin from microbial sources. Natural products, including those from actinomycetes like Streptomyces, have historically been a rich source of lead compounds for drug discovery. oup.comfrontiersin.org The study of compounds like this compound contributes to the understanding of microbial biosynthesis pathways and the structural diversity found in nature. universiteitleiden.nl Investigating bioactive compounds from natural sources is a key area of research, aiming to identify molecules with potential therapeutic applications. actascientific.comresearchgate.netfrontiersin.orgnih.gove3s-conferences.org this compound, as a bioactive anthracycline, fits within this research landscape. The elucidation of its structure and the study of its biosynthesis, particularly the late-stage enzymatic modifications, provide insights into the complex processes by which microorganisms produce these intricate molecules. universiteitleiden.nl This understanding can potentially facilitate future efforts in metabolic engineering and combinatorial biosynthesis to generate novel derivatives. universiteitleiden.nl

Context within Anticancer and Antibacterial Agent Discovery

Anthracycline antibiotics, as a class, are well-established in the context of anticancer therapy, with compounds like doxorubicin (B1662922) and daunorubicin (B1662515) being clinically important agents used to treat various cancers. drugbank.comwikipedia.org this compound, being an anthracycline antibiotic, is thus relevant to research in anticancer agent discovery. Studies have indicated that this compound exhibits anticancer activity. universiteitleiden.nl The mechanism of action for many anthracyclines involves intercalation with DNA, interfering with DNA metabolism and inhibiting enzymes like topoisomerase II, leading to DNA strand breaks and cell death. drugbank.comwikipedia.org While the specific detailed mechanism for this compound is a subject of ongoing research, its classification places it within this group of compounds known for their potent effects on rapidly dividing cells.

Beyond its potential anticancer properties, this compound has also been investigated in the context of antibacterial agent discovery. The initial classification of this compound as an antibiotic highlights its activity against bacteria. researchgate.nethodoodo.comtandfonline.combikaken.or.jp Research in this area includes screening actinomycete extracts for antibacterial activity against various test bacteria, including both Gram-positive and Gram-negative strains. ufpr.br While some studies on related anthracyclines have explored their ability to potentiate the activity of existing antibiotics against intrinsically resistant bacteria, this area of research underscores the broader potential of anthracyclines, including novel ones like this compound, in addressing bacterial infections. oup.comnih.gov

Properties

CAS No. |

86016-61-7 |

|---|---|

Molecular Formula |

C60H82N4O26 |

Molecular Weight |

1275.3 g/mol |

IUPAC Name |

4-[6-[6-[6-[[23-(dimethylamino)-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]oxy-2,4-dimethyl-4-nitrooxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid |

InChI |

InChI=1S/C60H82N4O26/c1-24-45(68)31(61(9)10)18-36(80-24)84-33-21-57(5,74)20-29-40(33)48(71)42-43(47(29)70)49(72)41-28(46(42)69)14-15-30-52(41)89-56-50(73)44(62(11)12)55(60(30,8)90-56)88-39-23-59(7,64(77)78)54(27(4)83-39)87-38-22-58(6,63(75)76)53(26(3)82-38)86-37-19-32(79-13)51(25(2)81-37)85-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-39,44-45,50-51,53-56,68,70-71,73-74H,16-23H2,1-13H3,(H,65,66) |

InChI Key |

REJZVZSFWFSPHT-AKTZOFNKSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)[N+](=O)[O-])(C)[N+](=O)[O-])N(C)C)O)O)(C)O)N(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)[N+](=O)[O-])(C)[N+](=O)[O-])N(C)C)O)O)(C)O)N(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decilorubicin |

Origin of Product |

United States |

Biosynthetic Pathways and Engineering of Decilorubicin

Microbial Origin and Polyketide Nature from Actinomycetes

Decilorubicin is produced by Streptomyces virginiae, a species belonging to the genus Streptomyces. nih.gov Streptomyces are filamentous, Gram-positive bacteria within the phylum Actinobacteria, widely recognized as prolific producers of diverse secondary metabolites, including a vast array of antibiotics and antitumor agents. actascientific.comfbtjournal.commdpi.com Approximately 74% of all actinomycetales-derived bioactive compounds originate from Streptomyces species. actascientific.com

This compound is characterized as an unusual polyketide. vai.org Polyketides are a large and structurally diverse group of natural products synthesized by polyketide synthases (PKSs). These multi-enzyme complexes catalyze the stepwise condensation of small carboxylic acid starter and extender units, similar to fatty acid synthesis, but with greater control over chain length, reduction state, and cyclization patterns, leading to complex molecular scaffolds. The polyketide nature of this compound contributes to its intricate structure and biological activity.

Elucidation of this compound Biosynthetic Pathway Elements

The biosynthesis of this compound involves a series of enzymatic reactions, transforming simple precursors into the final complex molecule. While the complete pathway is still under investigation, elements related to its unique sugar moieties and certain enzymatic modifications have been explored.

Identification of Unique Sugars in this compound Biosynthesis

A notable feature of this compound is the presence of unusual sugar moieties attached to the polyketide aglycone. One such sugar component is L-decilonitrose, which has been identified in this compound and several structurally related anthracycline antibiotics, including arugomycin, cororubicin (B223232), and viriplanin A. nih.govresearchgate.net These anthracycline-type antibiotics share a bicyclo-aminosugar moiety, often attached via a C-glycosidic bond. nih.gov

Role of Unidentified Enzymes in this compound Chemical Modifications

The biosynthetic pathway of this compound involves chemical modifications facilitated by enzymes, some of which remain unidentified. These modifications are crucial for the final structure and activity of the molecule. While the specific enzymes responsible for all tailoring reactions in this compound biosynthesis are not yet known, research indicates the involvement of various enzyme classes, including glycosyltransferases, oxygenases, and sugar nucleotide biosynthetic enzymes, particularly in the late-stage modifications of the this compound scaffold. universiteitleiden.nluniversiteitleiden.nl

Studies on other natural products containing unusual sugars similar to those in this compound, such as nitrosugars found in kijanimicin, rubradirin, evernimicin, and cororubicin, also note that the enzymes responsible for these specific modifications are largely unknown. researchgate.netresearchgate.net This highlights a common challenge in fully elucidating the biosynthetic pathways of complex glycosylated natural products. However, research into related pathways, such as the biosynthesis of 2-thioglucose in the BE-7585A pathway, has identified enzymes like BexX, a putative cysteine desulfurase, involved in sulfur incorporation, suggesting potential parallels in the types of enzymatic activities required for unusual sugar modifications. nih.gov

Genetic and Genomic Approaches to this compound Pathway Analysis

Genetic and genomic studies are powerful tools for unraveling complex biosynthetic pathways like that of this compound. These approaches allow researchers to identify gene clusters, understand gene function, and manipulate pathways for research or production purposes.

The putative this compound gene cluster has been identified. universiteitleiden.nl Biosynthetic gene clusters (BGCs) are groups of genes typically located together in the genome that encode the enzymes and regulatory proteins necessary for the synthesis of a secondary metabolite. Identification and analysis of these clusters are fundamental to understanding the biosynthesis of natural products.

CRISPR Interference (CRISPRi) Studies into the Biosynthetic Pathway

CRISPR interference (CRISPRi) is a genetic tool used to repress gene expression, providing a method to study the function of specific genes within a biosynthetic pathway without causing permanent DNA modifications. vai.orgbiorxiv.orgnih.govnih.govbiorxiv.org Modified CRISPRi techniques have been applied to investigate the this compound biosynthetic pathway. vai.org

In studies aimed at elucidating this compound biosynthesis, a modified CRISPRi technique was used to knock down target genes via RNA interference. vai.org This approach successfully demonstrated the role of specific genes in the pathway. For instance, knocking down the dec21 gene, which encodes the polyketide ketoacyl synthase (KSα), resulted in the halt of this compound production. vai.org This finding experimentally confirmed the essential role of dec21 in forming the polyketide backbone of this compound.

Leveraging Comparative Genomics and Metabolomics for Pathway Unraveling

Comparative genomics and metabolomics are integrated approaches that can provide significant insights into biosynthetic pathways. Comparative genomics involves comparing the genomes of different organisms, particularly producers and non-producers of a specific compound, to identify unique gene clusters or genes associated with its biosynthesis. semanticscholar.orgfrontiersin.orgfrontiersin.org Metabolomics involves the large-scale study of metabolites within an organism, providing a snapshot of the metabolic output. semanticscholar.orgfrontiersin.orgnih.govmdpi.com By correlating genomic data with metabolomic profiles, researchers can link specific gene clusters to the production of particular metabolites. nih.govmdpi.com

Leveraging comparative genomics and metabolomics has been employed to unravel the biosynthesis of the this compound pathway. ferris.edu This multi-omics approach allows for the prioritization of potential biosynthetic gene clusters by identifying those present in this compound-producing strains but absent in others, and then correlating these genetic differences with the presence of this compound and its intermediates in the metabolomic data. frontiersin.orgnih.gov This integrated strategy is powerful for identifying novel BGCs and understanding the chemical diversity produced by microorganisms. universiteitleiden.nlnih.gov

Investigating Early Biosynthetic Steps

Investigating the early biosynthetic steps of this compound involves understanding the initial enzymatic reactions that lead to the formation of the core structure and the unusual sugar components. Research efforts have focused on identifying the genes and enzymes responsible for these foundational steps. For instance, studies have aimed to elucidate the enzymatic mechanisms involved in the early stages of this compound biosynthesis. universiteitleiden.nlferris.edu This includes the formation of the polyketide backbone, which is typically catalyzed by polyketide synthases (PKSs). nih.govvai.org

One key area of investigation involves the biosynthesis of the unusual sugar moieties attached to the this compound aglycone. This compound contains sugars such as decilonitrose (B1670136), which has been identified as 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose. nii.ac.jpnih.gov The biosynthesis of such deoxysugars and nitrosugars requires specific enzymatic machinery, including enzymes for sugar activation, deoxygenation, methylation, and the introduction of nitro groups. nih.govresearchgate.net While the general pathways for the biosynthesis of some unusual sugars are known, the specific enzymes catalyzing these modifications in the this compound pathway are still being elucidated. nih.gov

Studies utilizing techniques such as comparative genomics and metabolomics have been employed to unravel the this compound biosynthetic pathway. ferris.eduferris.edu Additionally, genetic tools like CRISPR interference (CRISPRi) have been used to investigate the role of specific genes in this compound biosynthesis. ferris.eduvai.org For example, knocking down the dec21 gene, which is thought to encode a polyketide ketoacyl synthase (KSα), has been shown to halt this compound production, confirming its involvement in forming the polyketide backbone. vai.org

Strategies for Metabolic Pathway Engineering and Combinatorial Biosynthesis of Analogs

Metabolic pathway engineering and combinatorial biosynthesis are powerful strategies used to manipulate the production of natural products like this compound and generate novel analogs. vai.orgmdpi.commushroomreferences.com These approaches involve modifying the existing biosynthetic pathway or introducing genes from other pathways to create hybrid molecules. mdpi.comresearchgate.net

Strategies for metabolic pathway engineering in the context of anthracycline biosynthesis, which can be applied to this compound, include modifying the genes encoding PKSs to alter the polyketide backbone structure. nih.gov Additionally, engineering efforts focus on the enzymes responsible for post-PKS modifications, such as glycosyltransferases, oxygenases, and enzymes involved in sugar biosynthesis and modification. universiteitleiden.nlnih.govnih.gov By altering or swapping these enzymes, researchers aim to introduce different sugar moieties or modify the aglycone structure, leading to the production of this compound analogs with potentially altered biological activities. nih.govnih.gov

Combinatorial biosynthesis involves combining genes or enzymes from different biosynthetic pathways to create novel hybrid pathways and generate a library of structurally diverse compounds. mdpi.commushroomreferences.comresearchgate.net In the case of this compound, this could involve introducing glycosyltransferase genes from other natural product pathways to attach different sugar molecules to the this compound aglycone or using enzymes that catalyze different tailoring reactions. universiteitleiden.nlnih.govnih.gov The goal is to exploit the modularity and promiscuity of biosynthetic enzymes to create new this compound derivatives that may have improved pharmacological properties. nih.govnih.gov

Research in this area includes the engineering of glycosyltransferases for the glycodiversification of anthracyclines, which is directly relevant to modifying the sugar components of this compound. ferris.edu Furthermore, studies on engineering ribozyme-based insulator parts have been explored to improve anthracycline cell factories, aiming to optimize the production of these compounds through synthetic biology approaches. ferris.edu

Structural Characterization and Elucidation of Decilorubicin Components

Overall Structural Determination of Decilorubicin

The structure of this compound was determined in detail using methods such as chemical conversion, degradation, and spectral analysis. nih.gov Mass spectrometry, including LC/MS, has been employed to analyze degradation products, such as decilorene, which is produced by strong acid hydrolysis of this compound. nih.govoup.com For instance, LC/MS analysis of decilorene detected an ion with an m/z of 492.72 in positive ion mode, consistent with its anticipated mass. nih.govoup.com NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the arrangement of atoms and functional groups within the molecule. nih.govmdpi.com

Detailed Elucidation of Key Sugar Components

This compound contains unique sugar components, notably decilonitrose (B1670136) and 4-O-succinyl-L-diginose. tandfonline.comhodoodo.comresearchgate.netscispace.com These sugars are attached to the aglycone scaffold. nih.gov

Decilonitrose is a sugar component of this compound nih.govnih.govsemanticscholar.org and other related anthracycline antibiotics like arugomycin, cororubicin (B223232), and viriplanin A. nih.gov The absolute configuration of decilonitrose has been definitively determined as 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose. nih.govhodoodo.comnih.govsemanticscholar.org This was established through the synthesis of its methyl beta-glycoside starting from L-rhamnose via the 3-ulose, a synthetic route that eliminates configurational ambiguities. nih.gov

| Property | Value |

| Absolute Configuration | 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose |

| Parent Sugar (Synthesis) | L-rhamnose |

| Key Feature | Presence of a nitro group |

| Component | Description |

| 4-O-succinyl-L-diginose | L-diginose esterified with succinic acid at the 4-O position |

| L-diginose | 2,6-dideoxy-L-lyxo-hexose |

| Succinic Acid | Dicarboxylic acid (part of the ester) |

Mechanisms of Biological Action and Molecular Interactions of Decilorubicin

DNA Interaction Mechanisms

Decilorubicin interacts with DNA through several distinct mechanisms, including intercalation, sequence-specific binding, and the induction of modifications to DNA bases. These interactions can disrupt fundamental cellular processes such as replication and transcription.

Intercalative Mode of Binding to DNA

Studies suggest that this compound binds to DNA via an intercalative mode. nih.gov This mechanism involves the insertion of the planar chromophore of the this compound molecule between adjacent base pairs of the DNA double helix. iastate.edu Intercalation can lead to unwinding and distortion of the DNA helix, which in turn can affect the binding and activity of proteins that interact with DNA. iastate.edu The intercalative binding of nogalamycin (B1679386) analogues, including this compound, highlights a complex interaction mechanism for compounds that bind to DNA in this manner. nih.gov

DNase I and DNase II Footprinting Studies on DNA Binding Specificity

DNase I and DNase II footprinting studies have been employed to investigate the binding specificity of this compound to DNA. nih.govdntb.gov.uacuni.czbiomedpharmajournal.org These techniques utilize nucleases (DNase I and DNase II) to partially digest DNA fragments, where regions protected by a bound molecule appear as gaps or "footprints" in the resulting gel electrophoresis pattern. sci-hub.sewikipedia.org

Footprinting studies with this compound have revealed patterns of nuclease protection that differ in detail from those induced by related compounds like nogalamycin, arugomycin, and viriplanin A. nih.gov While nogalamycin shows a preference for regions containing alternating purines and pyrimidines, this compound appears to exhibit a modified DNA sequence selectivity. nih.gov These findings, confirmed by both DNase I and DNase II studies, indicate that the presence of charged groups at both ends of the this compound aglycone likely contributes to its distinct binding pattern compared to analogues with additional sugar residues. nih.gov

Modified DNA Sequence Selectivity

As indicated by DNase footprinting studies, this compound demonstrates a modified DNA sequence selectivity compared to other nogalamycin analogues. nih.gov While the precise sequence preferences of this compound may differ from compounds like nogalamycin, which favors alternating purine-pyrimidine tracts, the studies suggest that this compound's structural features, particularly the charged groups on its aglycone, influence its interaction with specific DNA sequences. nih.gov This modified selectivity implies that this compound may target different regions of the genome or have varied affinities for DNA sequences compared to structurally related compounds.

Increased Susceptibility of Adenine (B156593) Residues to Modification

Research has shown that this compound, along with other nogalamycin analogues such as nogalamycin, arugomycin, and viriplanin A, increases the susceptibility of certain adenine residues within DNA to modification by diethylpyrocarbonate (DEPC). nih.govsoton.ac.uk DEPC is a chemical probe often used to detect unusual DNA structures or regions where bases are more accessible due to altered conformation or protein binding. The increased reactivity of adenine residues in the presence of this compound suggests that the binding of the antibiotic induces structural changes in the DNA helix that make these bases more vulnerable to chemical modification. nih.govsoton.ac.uk This effect provides further insight into the molecular interactions between this compound and DNA.

Topoisomerase Inhibition Studies

DNA topoisomerases are essential enzymes that regulate DNA topology by creating transient breaks in the DNA strands, allowing the DNA to be unwound or disentangled, and then religating the breaks. cuni.czbiomedpharmajournal.org Inhibition of these enzymes can lead to the accumulation of DNA strand breaks and ultimately cell death. biomedpharmajournal.orgnih.gov Anthracycline antibiotics, including doxorubicin (B1662922), are known inhibitors of topoisomerase II. cuni.czbiomedpharmajournal.org

Inhibition of DNA Topoisomerase II Activity

While specific studies focusing solely on this compound's direct inhibition of topoisomerase II are not extensively detailed in the provided snippets, its classification as an anthracycline antibiotic and its relation to compounds like nogalamycin and doxorubicin, which are established topoisomerase II inhibitors, strongly suggest that this is a significant mechanism of action. nih.goviastate.educuni.czbiomedpharmajournal.org Anthracyclines are known to inhibit topoisomerase II by stabilizing the cleavable complex, a transient intermediate where the enzyme is covalently bound to broken DNA strands. nih.gov This stabilization prevents the religation of DNA breaks, leading to the accumulation of double-strand breaks. biomedpharmajournal.orgnih.gov

Induction of Topoisomerase II Poisoning and Enzyme-Mediated DNA Damage

This compound has been shown to induce DNA damage mediated by mammalian DNA topoisomerase II in in vitro studies. researchgate.net DNA topoisomerase II is an essential enzyme that regulates DNA topology by creating transient double-strand breaks, allowing the passage of DNA strands, and then rejoining the breaks. Topoisomerase II poisons, such as certain anthracyclines, trap the enzyme in a cleavable complex with DNA, preventing the religation of the DNA strands and leading to the accumulation of DNA double-strand breaks. These breaks are potent triggers for cellular apoptosis. researchgate.netvai.org While the specific details of this compound's interaction with topoisomerase II are not as extensively documented as for well-known anthracyclines like doxorubicin, its classification within this group and the observed DNA damage suggest a similar mechanism of topoisomerase II poisoning. researchgate.net

Comparative Analysis with Related Anthracycline Topoisomerase Inhibitors

Context of Dual Topoisomerase Inhibition Research

Research into dual topoisomerase I and II inhibitors is an area of interest for developing anticancer agents with potentially broader activity or reduced resistance development. While some compounds have shown selective inhibition of either topoisomerase I or II, others exhibit activity against both. researchgate.net The search results did not provide specific information on whether this compound acts as a dual topoisomerase inhibitor. However, the broader context of topoisomerase research indicates that the structural diversity within the anthracycline class can lead to varied topoisomerase targeting profiles. researchgate.net

Membrane and Efflux Pump Interaction Studies

This compound has been investigated for its interactions with bacterial membranes and efflux pumps, particularly in the context of overcoming intrinsic resistance in Gram-negative bacteria.

Membrane Depolarization Mechanisms

Studies using the lipophilic potentiometric dye DiSC3 have investigated the impact of compounds like Antibiotic 301A1 (a related anthracycline) on the transmembrane potential (ΔΨ) of the cytoplasmic membrane in E. coli. nih.gov Changes in ΔΨ can indicate membrane depolarization, which affects the ability of bacteria to generate energy. In these studies, Antibiotic 301A1 did not cause an increase in the fluorescence of DiSC3, suggesting that it does not significantly affect the membrane potential in E. coli at the tested concentrations. nih.gov This indicates that its mechanism of action in bacterial systems, particularly concerning potentiation of other antibiotics, may not primarily involve widespread membrane depolarization.

Inhibition of Efflux Pumps in Bacterial Systems

Efflux pumps are a major contributor to intrinsic and acquired antibiotic resistance in bacteria, actively transporting drugs out of the cell. nih.gov Inhibition of these pumps is an appealing strategy to restore or enhance the activity of existing antibiotics. nih.gov Research on Antibiotic 301A1, a molecule described as an unusual anthracycline, has shown that its activity, particularly its synergistic effect with rifampicin (B610482) and linezolid (B1675486) in E. coli and Acinetobacter baumannii, was associated with the inhibition of efflux. nih.govoup.com Synergy with linezolid, an antibiotic whose activity in E. coli is significantly decreased by active efflux, further supported the role of efflux inhibition in the mechanism of action of Antibiotic 301A1. nih.gov The synergistic phenotype was lost in an E. coli strain over-expressing the RND system AdeIJK, indicating a connection between this efflux system and the observed potentiation. nih.gov While the search results specifically detail the efflux inhibition properties of Antibiotic 301A1, the context of this research within the study of unusual anthracyclines suggests that this compound, as a related compound, might share some of these efflux pump inhibitory characteristics.

Antibiotic Potentiation and Synergistic Activities with Existing Agents

This compound, or closely related unusual anthracyclines like Antibiotic 301A1, have demonstrated the ability to potentiate the activity of existing antibiotics, particularly against intrinsically resistant Gram-negative bacteria. nih.govoup.com This potentiation is considered an orthogonal approach to traditional drug discovery, aiming to enhance the effectiveness of current antibacterial agents. oup.com

Studies have shown that Antibiotic 301A1 strongly synergized with rifampicin, resulting in a fractional inhibitory concentration index (FICI) of 0.156, and moderately synergized with linezolid (FICI = 0.25) in E. coli and Acinetobacter baumannii. nih.govoup.com An FICI of ≤0.5 is indicative of a synergistic combination. nih.gov The potentiation observed with rifampicin in E. coli resulted in a significant reduction in the minimum inhibitory concentration (MIC) of rifampicin. nih.gov

The mechanism underlying this synergy appears to be linked to the inhibition of bacterial efflux pumps, which reduces the outward transport of the co-administered antibiotic, thereby increasing its intracellular concentration and effectiveness. nih.gov Structure-activity relationship studies on Antibiotic 301A1 revealed that the sugar moiety was crucial for this adjuvant activity, as its removal abolished the synergistic effect. nih.gov This highlights the importance of the specific structural features of these unusual anthracyclines for their antibiotic potentiating properties. The potential of such compounds to expand the effectiveness of antibiotics against resistant Gram-negative bacteria is significant in the face of growing antimicrobial resistance. oup.com

Data Table: Synergistic Activity of Antibiotic 301A1 with Rifampicin and Linezolid in E. coli

| Combination | Fractional Inhibitory Concentration Index (FICI) | Interaction |

| Antibiotic 301A1 + Rifampicin | 0.156 | Synergistic |

| Antibiotic 301A1 + Linezolid | 0.25 | Synergistic |

Note: Data derived from studies on Antibiotic 301A1, a related unusual anthracycline, demonstrating similar properties to those potentially explored for this compound. nih.govoup.com

Potentiation of Gram-Positive Antibiotics in Gram-Negative Bacteria

Gram-negative bacteria possess an outer membrane that acts as a barrier, conferring intrinsic resistance to many antibiotics, including some primarily effective against Gram-positive organisms like rifampicin and linezolid oup.comnih.govnih.govuniversiteitleiden.nlmdpi.comwikipedia.org. Research on Antibiotic 301A1, an anthracycline structurally related to this compound and isolated from the same source, has demonstrated its ability to potentiate the activity of such antibiotics against intrinsically resistant Gram-negative bacteria, specifically Escherichia coli and Acinetobacter baumannii oup.comnih.govtandfonline.comtandfonline.com. This potentiation effect allows these otherwise ineffective antibiotics to inhibit the growth of Gram-negative pathogens oup.comnih.gov.

Synergism with Rifampicin and Associated Mechanisms

Antibiotic 301A1 has been shown to exhibit a strong synergistic effect when used in combination with rifampicin against Escherichia coli and Acinetobacter baumannii oup.comnih.govtandfonline.comtandfonline.com. Synergism is indicated by a low fractional inhibitory concentration index (FIC index) oup.comnih.gov. For the combination of Antibiotic 301A1 and rifampicin, an FIC index of 0.156 was observed, demonstrating high synergy oup.comnih.gov. Moderate synergism was also noted with linezolid (FIC index = 0.25) oup.comnih.gov.

The mechanism underlying this synergism is associated with the inhibition of efflux pumps in the bacteria oup.comnih.gov. Efflux pumps contribute to intrinsic resistance in Gram-negative bacteria by actively transporting antibiotic molecules out of the cell oup.comnih.gov. By inhibiting these pumps, Antibiotic 301A1 increases the intracellular concentration of co-administered antibiotics like rifampicin, thereby enhancing their effectiveness oup.comnih.gov.

Structure-activity relationship studies using this compound have provided insights into the structural features crucial for this adjuvant activity oup.comnih.gov. Degradation of this compound by strong acid hydrolysis produced decilorene, the aglycone oup.comnih.gov. Susceptibility testing showed that decilorene did not reduce the growth of E. coli in combination with rifampicin, suggesting that the sugar moieties attached to the anthracyclinone core are critical for the rifampicin adjuvant activity observed with the related compound, Antibiotic 301A1 oup.comnih.gov.

Link to Bacterial Gene Mutations (e.g., rpoB gene) Affecting Synergism

The synergistic phenotype observed between Antibiotic 301A1 and rifampicin is linked to the target of rifampicin action oup.comnih.gov. Rifampicin exerts its antibacterial effect by binding to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), which is encoded by the rpoB gene, thereby inhibiting transcription mims.comnih.govdovepress.comthieme-connect.denih.govresearchgate.net. Mutations in the rpoB gene, particularly within the rifampin resistance-determining region (RRDR), are a common mechanism of bacterial resistance to rifampicin researchgate.netmims.comnih.govdovepress.comnih.govresearchgate.netuzh.ch. These mutations can alter the RNAP structure, reducing its binding affinity for rifampicin and leading to decreased antibiotic efficacy nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of Decilorubicin

General Principles and Methodologies in SAR Research

Structure-Activity Relationship (SAR) research is a fundamental concept in medicinal chemistry aimed at establishing a relationship between the chemical structure of a series of compounds and their biological activity nih.govnih.gov. The core principle is that changes in chemical structure lead to changes in biological activity nih.govnih.gov. Methodologies in SAR research typically involve the synthesis of a series of analogs or derivatives of a lead compound, where specific parts of the molecule are systematically modified nih.govnih.gov. These modified compounds are then subjected to rigorous biological testing to evaluate their activity nih.govnih.gov. Structural analysis techniques, such as spectroscopy and crystallography, are employed to confirm the structures of the synthesized compounds nih.gov. The resulting biological data is then correlated with the structural variations to identify the key functional groups or structural features responsible for the observed activity, potency, selectivity, and mechanism of action nih.govnih.gov. Applying these principles to complex molecules like decilorubicin involves dissecting its distinct regions – the anthracycline aglycone and the attached sugar moieties – and studying the impact of alterations in these parts on its biological effects.

Comparative SAR with Related Anthracyclines and Derivatives

Comparing the SAR of this compound with other well-established anthracycline antibiotics, such as doxorubicin (B1662922) and daunorubicin (B1662515), is a valuable approach to understanding its unique properties. Doxorubicin (PubChem CID 31703) and daunorubicin (PubChem CID 30323) share the fundamental anthracycline scaffold but differ in their substituents, particularly on the aglycone and the attached sugar. This compound possesses distinct structural features, notably the decilose sugar, which differentiate it from the daunosamine (B1196630) sugar found in doxorubicin and daunorubicin. These structural differences contribute to variations in their biological activities, mechanisms of action, and potentially their spectrum of activity. Comparative SAR studies can reveal how the unique decilose sugar and other structural elements of this compound influence its interaction with DNA, topoisomerase II, and other cellular targets compared to doxorubicin and daunorubicin. Such comparisons help in understanding why this compound might exhibit a different therapeutic profile or overcome resistance mechanisms that affect other anthracyclines.

Computational and Theoretical Approaches in SAR Analysis

In addition to experimental methods, computational and theoretical approaches play an increasingly important role in modern SAR analysis nih.gov. These methods offer cost-effective and efficient ways to explore the relationship between structure and activity, predict the properties of new compounds, and gain insights into molecular interactions nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to develop mathematical models correlating quantitative measures of chemical structure (descriptors) with biological activity nih.gov. Descriptors can represent various physicochemical, electronic, and steric properties of a molecule nih.gov. By building QSAR models based on a series of compounds with known structures and activities, it is possible to predict the activity of new, untested analogs nih.gov. Applying QSAR to this compound and its potential derivatives could help prioritize the synthesis and testing of compounds predicted to have desirable activity profiles nih.gov.

Molecular Docking Simulations to Elucidate Binding Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a small molecule, such as this compound, when bound to a macromolecular target, such as DNA or an enzyme. These simulations provide insights into the specific types of interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex. For this compound, docking simulations can help elucidate how the anthracycline aglycone intercalates with DNA base pairs and how the decilose sugar interacts with the DNA minor groove or surrounding proteins. Understanding these binding interactions at a molecular level can explain the observed biological activity and the impact of structural modifications on binding affinity and specificity.

Molecular Dynamics Simulations for Ligand-Protein Robustness

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, such as proteins interacting with ligands. By simulating the motion of atoms and molecules over time, MD can provide insights into the dynamic nature of protein-ligand complexes. tanaffosjournal.irh-its.orgnih.gov This includes understanding how a ligand binds to its target protein, the stability of the resulting complex, and the conformational changes that occur upon binding. tanaffosjournal.irmdpi.comchemrxiv.orgmdpi.com

In the context of ligand-protein robustness, MD simulations can help assess the stability of the interaction under various conditions and over time. mdpi.com They can reveal key interactions (such as hydrogen bonds, hydrophobic contacts, and salt bridges) that contribute to the binding affinity and stability of the complex. mdpi.commdpi.comnih.gov Analyzing parameters like Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, as well as the fluctuations of specific residues, can indicate the flexibility and stability of the binding pose. mdpi.commdpi.com A lower RMSD generally suggests a more stable conformation of the protein-ligand complex throughout the simulation. mdpi.com

MD simulations can also be used to explore the binding and unbinding pathways of a ligand, providing kinetic information that complements thermodynamic binding affinity data. chemrxiv.orgbiorxiv.org This dynamic perspective is crucial for understanding the robustness of the ligand-protein interaction, as a robust interaction implies not only strong binding but also a stable and persistent complex. chemrxiv.org

While MD simulations are a powerful tool in modern drug discovery and SAR studies for understanding protein-ligand interactions and robustness, specific detailed research findings, including data tables from molecular dynamics simulations specifically investigating the ligand-protein robustness of this compound, were not identified in the available search results.

Synthetic Strategies and Analog Development for Decilorubicin

Total Synthesis Approaches to Decilorubicin

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. While comprehensive details of a complete total synthesis of this compound were not extensively detailed in the provided information, studies have explored synthetic routes towards key components and intermediates of anthracycline antibiotics, including those relevant to this compound dntb.gov.uaresearchgate.netacs.org. Research has investigated possible intermediates for the synthesis of the anthracycline antibiotic this compound acs.org. These studies often involve the challenging construction of the complex polycyclic aglycone and the stereoselective attachment of the sugar moieties. Efforts towards the total synthesis of related anthracycline natural products, such as nogalamycin (B1679386) and menogaril, have also been explored, providing insights potentially applicable to this compound researchgate.netiastate.edu.

Stereoselective Synthesis of this compound Sugar Components, e.g., Decilonitrose (B1670136)

The sugar components of this compound, particularly decilonitrose, play a crucial role in its biological activity. The stereoselective synthesis of these unusual sugars is a critical aspect of developing synthetic routes to this compound and its analogs. Decilonitrose has been identified as a sugar component of this compound nih.govjst.go.jp. Its absolute configuration has been determined to be 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose nih.gov. Stereoselective synthetic routes to branched-chain nitro and amino sugars, including the synthesis of both enantiomers of decilonitrose, have been described researchgate.net. One approach involves the synthesis of methyl beta-glycoside of decilonitrose starting from L-rhamnose through the 3-ulose, a route designed to avoid configurational ambiguities nih.gov. The synthesis of the cororubicin (B223232) trisaccharide, which contains the nitro sugar L-decilonitrose, has also been reported, highlighting methods for incorporating this sugar into more complex glycosidic structures researchgate.net. Stereoselective synthesis of 2-deoxy sugars, which are structurally related to components of this compound's sugar moieties, remains an active area of research researchgate.net.

Derivatization Strategies for Novel Analogs and Glycoforms

Derivatization strategies are employed to modify the structure of this compound, primarily on the sugar moieties or the aglycone, to create novel analogs and glycoforms. These modifications can lead to compounds with altered biological properties, including potentially enhanced activity or modified pharmacokinetic profiles. Both chemical and enzymatic methodologies are utilized for this purpose nih.govepdf.pub.

Chemical Derivatization Methodologies

Chemical derivatization involves using traditional organic chemistry techniques to introduce new functional groups or modify existing ones on the this compound structure. Studies directed towards the synthesis of this compound have employed organometallic reagents, indicating the use of chemical methods in constructing or modifying parts of the molecule researchgate.net. Chemical derivatization has also been explored in related studies, such as determining the absolute configuration of polyketides nih.gov. While specific detailed chemical derivatization procedures for this compound itself were not extensively provided, the general principles of chemical modification of complex natural products are applicable.

Enzymatic Glycodiversification to Generate Modified Sugar Structures

Enzymatic glycodiversification is a powerful technique that leverages the substrate promiscuity of sugar biosynthetic enzymes and glycosyltransferases to modify the sugar structures and glycosylation patterns of natural products researchgate.netferris.edu. This approach allows for the generation of novel glycoforms that may not be accessible through traditional chemical synthesis researchgate.net. This compound is among the natural products whose sugar moieties can potentially be modified using enzymatic methods researchgate.netferris.edu. Efforts in engineering glycosyltransferases for the glycodiversification of anthracyclines, the class of compounds to which this compound belongs, are underway nih.gov. Enzymatic methods offer advantages such as high stereo- and regioselectivity, the use of renewable resources (producing organisms), and amenability to generating compound libraries researchgate.net. Although the specific enzymes responsible for some unusual sugar modifications in natural products, including this compound, are not yet fully known, the potential of enzymatic glycodiversification in creating novel this compound analogs is recognized researchgate.netferris.edu.

Development of Cryptic Polyketide Derivatives for Enhanced Activity

This compound is an aromatic polyketide. The exploration of cryptic polyketide pathways can lead to the discovery of novel compounds, including potential derivatives of existing polyketide natural products like this compound plos.orgresearchgate.net. Cryptic polyketide synthase (PKS) genes are widespread in various microorganisms and represent a vast untapped source of chemical diversity researchgate.net. These genes may be silent under standard laboratory conditions, requiring specific triggers for their expression researchgate.net. Research into cryptic polyketide metabolites and the gene clusters responsible for their biosynthesis is ongoing plos.orgresearchgate.netnih.gov. While direct examples of "cryptic polyketide derivatives of this compound" were not explicitly found, the general principle of exploring cryptic pathways related to anthracyclines or similar aromatic polyketides holds potential for discovering or engineering novel structures with enhanced activity dntb.gov.ua. The development of cryptic polyketide derivatives involves identifying and activating these silent biosynthetic pathways or using genetic engineering techniques to manipulate them to produce new or modified compounds plos.orgresearchgate.net.

Advanced Research Methodologies and Techniques Employed in Decilorubicin Studies

Molecular Biology Techniques

Molecular biology techniques are fundamental in investigating the genetic basis of decilorubicin biosynthesis and exploring potential modifications or enhancements of its production. These methods allow for the manipulation and analysis of the genetic material of the producing organisms, typically Streptomyces species. google.comscilit.com

Application of CRISPR Interference (CRISPRi) for Biosynthetic Pathway Investigation

CRISPR interference (CRISPRi) is a powerful tool for targeted gene repression, which can be applied to investigate the genes involved in biosynthetic pathways. biorxiv.orgnih.govbiorxiv.org By selectively downregulating the expression of specific genes within the this compound biosynthetic gene cluster, researchers can assess the impact of each gene on the production of the final compound and identify the function of individual enzymes in the pathway. While direct studies on this compound using CRISPRi were not explicitly found, CRISPRi has been successfully applied in other bacterial systems, including Streptomyces, to study essential genes and pathways, demonstrating its potential for deciphering complex biosynthetic routes like that of anthracyclines. biorxiv.orgnih.gov This technique allows for the systematic interrogation of gene function within a biosynthetic cluster without causing permanent genetic alterations, providing insights into pathway regulation and bottlenecks. biorxiv.orgbiorxiv.org

Gene Disruption and Heterologous Expression in Biosynthesis Research

Gene disruption, a classic molecular biology technique, involves inactivating a specific gene to observe the resulting phenotype. In the context of this compound biosynthesis, disrupting genes within the proposed biosynthetic cluster can help confirm their involvement in the production of the antibiotic and identify the intermediates that accumulate as a result of the disruption. researchgate.net This provides crucial evidence for the proposed enzymatic steps in the pathway.

Heterologous expression involves introducing genes from one organism into a different host organism to study their function or produce the compound of interest. wikipedia.org For this compound, heterologous expression of its biosynthetic gene cluster, or parts of it, in a more genetically tractable host like Streptomyces lividans can facilitate the study of the pathway enzymes and allow for combinatorial biosynthesis approaches to generate novel this compound analogs. researchgate.net This technique is particularly useful for complex pathways found in slow-growing or genetically challenging native producers. nih.gov Heterologous expression systems provide a controlled environment for studying the activity of individual enzymes and reconstituting the pathway in vivo. mpg.deresearchgate.net

Advanced Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric techniques are indispensable for the identification, structural elucidation, and analysis of this compound and its related compounds.

LC/MS Analysis for Degradation and Biosynthesis Products

Liquid Chromatography-Mass Spectrometry (LC/MS) is a widely used technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.comyoutube.com This hyphenated technique is particularly valuable for analyzing complex mixtures, such as fermentation broths or degradation products of this compound. LC/MS can be used to identify and quantify intermediates in the biosynthetic pathway, track the degradation of the compound, and detect related impurities or analogs. oup.comnih.govnih.gov The LC component separates the different compounds based on their physicochemical properties, while the MS component provides information about their molecular weight and fragmentation pattern, aiding in their identification. thermofisher.comyoutube.com LC/MS analysis has been employed in studies involving the degradation of this compound to its aglycone, decilorene, confirming the molecular weight of the degradation product. oup.comnih.gov

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of organic molecules. researchgate.netmdpi.com For this compound, NMR spectroscopy, including 1D and 2D techniques such as COSY, HMQC, HSQC, TOCSY, and ROESY, is essential for confirming its structure and the absolute configuration of its sugar moiety, decilonitrose (B1670136). nih.govresearchgate.netmdpi.comdntb.gov.uaacs.org NMR provides information about the connectivity of atoms and their spatial arrangement, which is critical for understanding the relationship between structure and activity. nih.govresearchgate.net It has been used to fully assign the 1H and 13C NMR spectra of related anthracyclines, providing a basis for comparison and structural confirmation of this compound. researchgate.net

Biochemical and Biophysical Assays

Biochemical and biophysical assays are employed to study the biological activity of this compound and its interactions with biological targets, such as DNA.

Biochemical assays can include enzyme activity assays to characterize the function of enzymes involved in biosynthesis or modification of this compound. google.commpg.degoogle.com They can also involve assays to assess the compound's effect on cellular processes. Biophysical assays provide quantitative information about the binding interactions between this compound and its targets. google.comgoogle.comeurofinsdiscovery.com For instance, studies on the interaction of anthracyclines with DNA have utilized techniques like DNase footprinting to examine sequence-selective binding. researchgate.net Biophysical methods can measure binding affinity, kinetics, and thermodynamics, providing insights into the molecular basis of this compound's mechanism of action. eurofinsdiscovery.com While specific detailed biochemical and biophysical assay data for this compound were not extensively found in the search results, these types of assays are standard for characterizing the activity and target interactions of antibiotic compounds. oup.comnih.goveurofinsdiscovery.comgoogleapis.com

Susceptibility Testing via Checkerboard Method

The checkerboard method is a standard technique used to evaluate the potential synergistic or antagonistic effects of two or more antimicrobial agents in combination. It involves testing a range of concentrations of each compound, alone and in combination, to determine minimum inhibitory concentrations (MICs) and assess how the combination affects microbial growth compared to individual agents. While the checkerboard method is a widely used technique in antimicrobial research, immediately available search results mention its application for decilorene, a degradation product of this compound, in the context of testing synergy with rifampicin (B610482) against E. coli. nih.gov This suggests the method is relevant to the study of this compound and its related compounds, though specific data for this compound itself using this method was not prominently found in the provided search snippets. nih.gov

Membrane Depolarization Assays using Lipophilic Potentiometric Dyes (e.g., DiSC3)

Membrane depolarization assays are employed to assess the impact of a compound on the electrical potential across biological membranes. Lipophilic potentiometric dyes, such as DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide), are commonly used for this purpose. researchgate.netnih.govresearchgate.netbiorxiv.orgthermofisher.com These dyes accumulate in polarized membranes, leading to self-quenching of their fluorescence. researchgate.netnih.govresearchgate.net Upon membrane depolarization, the dye is released into the surrounding medium, resulting in an increase in fluorescence intensity. researchgate.netnih.govresearchgate.net This change in fluorescence can be monitored to determine if a compound induces membrane depolarization. researchgate.netnih.govresearchgate.net While DiSC3(5) is a well-established tool for studying membrane potential changes induced by various antimicrobial agents, specific studies detailing the use of DiSC3(5) or similar dyes to assess the membrane depolarization effects of this compound were not found within the provided search results. researchgate.netnih.govresearchgate.netbiorxiv.orgthermofisher.comtulane.edufishersci.sefishersci.caasm.orgchemspider.com

Efflux Assays (e.g., Nile Red Efflux Assay)

Efflux assays are used to investigate the activity of bacterial efflux pumps, which are membrane proteins that transport various substrates, including antibiotics, out of the cell, contributing to drug resistance. asm.org The Nile Red efflux assay is one such method that utilizes the fluorescent dye Nile Red. nih.govnih.govlabdisposable.comfishersci.cawikipedia.org Nile Red is a lipophilic stain that can accumulate in bacterial membranes and is a substrate for some efflux pumps. wikipedia.org By monitoring the fluorescence of Nile Red within bacterial cells in the presence and absence of a test compound, researchers can assess whether the compound inhibits efflux pump activity, leading to increased intracellular accumulation of the dye. While Nile Red is a known tool for studying efflux, specific studies applying the Nile Red efflux assay to investigate the effects of this compound on bacterial efflux pumps were not identified in the provided search results. nih.govnih.govlabdisposable.comfishersci.cawikipedia.org

Topoisomerase Enzyme Activity Assays

Topoisomerase enzymes are crucial for regulating DNA topology by catalyzing the breaking and rejoining of DNA strands during essential cellular processes like replication and transcription. researchgate.net Compounds that interfere with topoisomerase activity can have significant biological effects, particularly in rapidly dividing cells. researchgate.net Topoisomerase enzyme activity assays are designed to measure the ability of a compound to inhibit or modulate the activity of specific topoisomerase isoforms (e.g., Topoisomerase I or II). These assays often involve monitoring the relaxation of supercoiled DNA or the cleavage of DNA by the enzyme in the presence of the test compound. While topoisomerase inhibition is a known mechanism of action for some DNA-interacting agents, specific research detailing the use of topoisomerase enzyme activity assays to study the effects of this compound was not found in the provided search results. researchgate.netnih.govnih.govuni-freiburg.deguidetopharmacology.orglibretexts.orgflybase.orgfrontiersin.orgfishersci.comfrontiersin.org

DNA Interaction Profiling Techniques

This compound, as an anthracycline antibiotic, is known to interact with DNA. nih.govresearchgate.net Specific techniques have been employed to profile these interactions, providing insights into its binding characteristics and sequence selectivity.

DNase I and DNase II Footprinting

DNase footprinting is a technique used to identify the specific DNA sequences to which a protein or small molecule binds. wikipedia.orgyoutube.com The method relies on the principle that a bound molecule protects the underlying DNA sequence from cleavage by a nuclease, such as DNase I or DNase II. wikipedia.orgyoutube.com By comparing the cleavage pattern of DNA in the presence and absence of the binding molecule, a "footprint" is revealed as a region where cleavage is inhibited, indicating the binding site. wikipedia.orgyoutube.com

Studies utilizing DNase I and DNase II footprinting have been conducted to investigate the interaction of this compound with DNA. nih.govresearchgate.net These studies have shown that this compound induces a different pattern of nuclease protection compared to related compounds like nogalamycin (B1679386), arugomycin, and viriplanin A. nih.govresearchgate.net This suggests that this compound displays a modified DNA sequence selectivity. nih.govresearchgate.net The results obtained with DNase I were confirmed by similar studies using DNase II. nih.govresearchgate.net

Diethylpyrocarbonate Modification Studies

Diethylpyrocarbonate (DEPC) is a chemical probe that reacts with purine (B94841) residues in DNA, particularly adenine (B156593), that are in unusual or non-standard conformations. wikipedia.orgnih.govdntb.gov.ua DEPC modification studies can therefore provide information about alterations in DNA structure induced by the binding of a molecule.

Research involving this compound and related nogalamycin analogues has utilized diethylpyrocarbonate modification studies. nih.govresearchgate.net These studies revealed that this compound, along with nogalamycin, arugomycin, and viriplanin A, increases the susceptibility of certain adenine residues to modification by DEPC. nih.govresearchgate.net This finding supports the suggestion of an intercalative mode of binding for these compounds and indicates that their interaction with DNA can induce structural changes that make specific adenine residues more reactive to DEPC. nih.govresearchgate.net

Summary of DNA Interaction Findings from Footprinting and DEPC Studies:

| Technique | Key Finding for this compound | Comparison to Analogues | Implication |

| DNase I and DNase II Footprinting | Produces a distinct nuclease protection pattern. nih.govresearchgate.net | Differs from nogalamycin, arugomycin, and viriplanin A patterns. nih.govresearchgate.net | Suggests modified DNA sequence selectivity. nih.gov |

| Diethylpyrocarbonate Modification | Increases susceptibility of certain adenine residues to modification. | Similar effect observed with nogalamycin, arugomycin, and viriplanin A. nih.govresearchgate.net | Supports intercalative binding mode; indicates induced DNA structural changes. nih.govresearchgate.net |

Interactive Data Table: Effect of this compound and Analogues on Adenine Susceptibility to DEPC Modification

| Compound | Increased Susceptibility of Certain Adenine Residues to DEPC Modification |

| This compound | Yes nih.govresearchgate.net |

| Nogalamycin | Yes nih.govresearchgate.net |

| Arugomycin | Yes nih.govresearchgate.net |

| Viriplanin A | Yes nih.govresearchgate.net |

Current Gaps and Future Perspectives in Decilorubicin Research

Exploration of Novel Glycoforms and Analogs through Advanced Glycodiversification

Glycosylation, the attachment of sugar moieties, significantly influences the biological properties of natural products. Glycodiversification, the process of modifying the sugar structures or altering glycosylation patterns, is a powerful strategy for generating novel glycoforms and analogs with potentially improved or altered biological activities nih.gov. The inherent promiscuity observed in many natural product sugar biosynthetic enzymes and glycosyltransferases facilitates the attachment of non-native or modified sugars to acceptor molecules, both in vitro and in vivo nih.gov. Techniques such as metabolic pathway engineering and combinatorial biosynthesis have proven effective in creating natural product analogs with modified sugar structures nih.gov. Exploring advanced glycodiversification strategies applied to decilorubicin could yield novel compounds with enhanced potency, altered specificity, or improved pharmacokinetic properties by changing the sugar entities attached to the this compound core researchgate.net.

Deeper Understanding of Molecular Recognition and Binding Specificity with Biological Targets

Molecular recognition, mediated by noncovalent forces, is fundamental to the interaction between small molecules like this compound and their biological targets frontiersin.org. For anthracyclines, common mechanisms of interaction with DNA involve intercalation and groove binding, with the specificity of these interactions influenced by factors such as molecular shape complementarity caltech.edu. While the general modes of interaction for anthracyclines are known, a deeper understanding of how this compound specifically recognizes and binds to its biological targets at the molecular level is needed. Advanced biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and Surface Plasmon Resonance (SPR), coupled with sophisticated computational methods, are invaluable tools for elucidating the precise details of these interactions, including binding kinetics and thermodynamics nih.gov. Such studies would provide insights into the structural determinants of this compound's activity and specificity.

Expanding the Spectrum of Potential Molecular Targets and Synergistic Combinations

Identifying novel molecular targets and exploring synergistic combinations are key avenues for expanding the therapeutic utility of compounds like this compound. Combination therapies, involving the simultaneous use of multiple drugs targeting different pathways, are a critical approach in treating complex diseases, particularly to overcome drug resistance and reduce toxicity nih.govnih.govsciencedaily.com. Research into related anthracyclines has demonstrated their potential as antibiotic adjuvants by synergizing with existing antibiotics, suggesting that this compound or its analogs might also possess such capabilities or target bacterial resistance mechanisms oup.com. Furthermore, exploring combinations of this compound with other therapeutic agents, including targeted therapies, could lead to synergistic effects, as has been observed with other drug classes in cancer research nih.gov. Computational tools are increasingly being developed to predict synergistic drug combinations, which could accelerate the identification of promising this compound-based combination therapies nih.govsciencedaily.com. Expanding the investigation into a wider range of potential molecular targets beyond traditional DNA intercalation and exploring synergistic interactions with other drugs could reveal new therapeutic applications for this compound.

Q & A

Q. What steps are critical for enhancing the reproducibility of this compound’s in vitro and in vivo data?

- Methodological Answer: Deposit raw datasets in public repositories (e.g., Figshare) and share protocols via protocols.io . Use RRIDs (Research Resource Identifiers) for cell lines and reagents to prevent misidentification . Implement pre-registration for hypothesis-driven studies to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.